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molecular formula C7H12O2 B017109 1-Methylcyclopentanecarboxylic acid CAS No. 110378-86-4

1-Methylcyclopentanecarboxylic acid

Cat. No. B017109
M. Wt: 128.17 g/mol
InChI Key: MNIBBVOEXUQHFF-UHFFFAOYSA-N
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Patent
US05962451

Procedure details

Cyclohexene (25 ml, 0.246 mol) was treated with conc. sulphuric acid (100 ml) and formic acid (18.9 ml, 0.5 mol) at 5° C. for two hours. The mixture was poured onto ice and extracted twice with EtOAc. The organic extracts were washed with brine, then extracted with 2M KOH. The basic extract was acidified with 2M HCl and extracted with CHCl3, filtered (Whatman® 1 PS phase separator) and evaporated. The resultant brown oil was purified by bulb-to-bulb distillation (125° C./oil pump) to give the title compound as a colourless oil (860 mg, 2%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
2%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]([OH:9])=[O:8]>S(=O)(=O)(O)O>[CH3:1][C:6]1([C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
18.9 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M KOH
EXTRACTION
Type
EXTRACTION
Details
The basic extract
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
FILTRATION
Type
FILTRATION
Details
filtered (Whatman® 1 PS phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resultant brown oil was purified by bulb-to-bulb distillation (125° C./oil pump)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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